molecular formula C13H13FN2S B1532323 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine CAS No. 1251924-55-6

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Cat. No.: B1532323
CAS No.: 1251924-55-6
M. Wt: 248.32 g/mol
InChI Key: LJZJZYQBHPXJMH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine (2-F-THBTA) is a benzothiazolamine derivative which has been the focus of research due to its potential applications in chemistry, biology, and medicine. 2-F-THBTA has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, 2-F-THBTA has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative damage.

Scientific Research Applications

Antitumor Properties and Prodrug Development

This compound, as part of the benzothiazole derivatives, exhibits potent antitumor properties. Its mechanism involves the induction and biotransformation by cytochrome P 450 1A1 into active and inactive metabolites. To enhance its solubility and bioavailability, amino acid prodrugs of benzothiazoles have been developed. These prodrugs show promising in vivo efficacy against breast and ovarian xenograft tumors, making them suitable for clinical evaluation (Bradshaw et al., 2002).

Synthesis and Cytotoxic Evaluation

Further research into the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles has revealed their potent cytotoxicity in vitro against human breast cancer cell lines. The fluorinated derivatives, particularly 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have shown broad-spectrum antitumor activity, prompting pharmaceutical and preclinical development (Hutchinson et al., 2001).

DNA Adduct Formation in Tumor Cells

Investigations into the antitumor mechanisms of benzothiazoles have identified DNA adduct formation as a critical process. In sensitive tumor cells, benzothiazole derivatives induce DNA adducts, differentiating between sensitive and resistant tumor phenotypes. This specificity underscores the potential of these compounds in targeted cancer therapy (Leong et al., 2003).

Multi-Stimuli Responsive Materials

Beyond medical applications, benzothiazole derivatives have been explored for their multi-stimuli responsive properties. For example, a novel half-cut cruciform based on benzothiazole exhibits significant changes in fluorescence and color in response to mechanical force or pH changes, demonstrating potential applications in materials science and security inks (Xiao-lin Lu & M. Xia, 2016).

pH Sensing and Metal Cation Detection

Benzothiazole-based compounds have also been utilized in developing fluorescent probes for pH sensing and metal cation detection. These applications are significant for environmental monitoring, biomedical research, and the development of diagnostic tools (Tanaka et al., 2001).

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which facilitates its involvement in diverse biological activities. The nature of these interactions often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been shown to impact the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it can alter metabolic fluxes, leading to changes in the levels of key metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit enzymes involved in metabolic pathways, thereby altering the flow of metabolites and impacting cellular function . Additionally, it can bind to receptors and modulate their activity, leading to changes in downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential alterations in cellular processes, including changes in cell proliferation and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential risks associated with the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic modifications, such as hydroxylation and N-dealkylation, which can alter its activity and efficacy . These metabolic pathways are crucial for understanding how the compound is processed within the body and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its overall activity and function . Understanding the transport mechanisms is essential for predicting the compound’s distribution within the body and its potential therapeutic or toxic effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2S/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(15)12(11)17-13/h4-7,10H,1-3,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZJZYQBHPXJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=C(S2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189911
Record name 7-Benzothiazolamine, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-55-6
Record name 7-Benzothiazolamine, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251924-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzothiazolamine, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
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2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
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2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
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2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
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